Here's what we currently know about the scientific research applications of 5-Br-TTDC:
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde is a heterocyclic compound characterized by a thieno[3,2-b]thiophene core with a bromine atom and an aldehyde functional group. Its molecular formula is C₆H₃BrS₂, and it has a molecular weight of approximately 219.12 g/mol. The compound features a unique arrangement of sulfur and carbon atoms that contributes to its chemical properties and potential applications in various fields, particularly in organic electronics and materials science .
While specific biological activities of 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde have not been extensively documented, compounds with similar structures have shown potential as:
Further studies are needed to evaluate the specific biological effects of this compound.
The synthesis of 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde typically involves the following steps:
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde has potential applications in:
Interaction studies involving 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde have highlighted its ability to form complexes with various metal ions. These interactions can lead to changes in fluorescence properties, making it a candidate for developing sensors for detecting heavy metals such as mercury and lead. Further research into these interactions could enhance its application in environmental monitoring and diagnostics.
Several compounds share structural similarities with 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Thieno[3,2-b]thiophene | C₄H₄S | Basic structure without halogen or aldehyde groups |
5-Chlorothieno[3,2-b]thiophene-2-carbaldehyde | C₆H₃ClS₂ | Chlorine substitution instead of bromine |
Thieno[3,2-b]thiophene-2,5-dicarbaldehyde | C₈H₄O₂S₂ | Contains two aldehyde groups |
3-Bromothiophene | C₈H₇BrS | Simpler structure with only one thiophene ring |
Uniqueness: 5-Bromothieno[3,2-b]thiophene-2-carbaldehyde stands out due to its combination of a bromine atom and an aldehyde group on the thieno structure, which enhances its reactivity and potential applications compared to other similar compounds.
The discovery of thieno[3,2-b]thiophene in the mid-20th century marked a paradigm shift in heterocyclic chemistry, providing a rigid, planar scaffold with enhanced π-conjugation compared to monocyclic thiophenes. Early work focused on exploiting its aromatic stability for charge transport applications, culminating in seminal studies demonstrating hole mobilities exceeding 2 × 10⁻³ cm² V⁻¹ s⁻¹ in liquid crystalline derivatives. The fusion of two thiophene rings creates a 10π-electron system that resists torsional strain while maintaining solubility—a rare combination that enables solution-processable semiconductors.
Structural modifications through lateral alkyl chains (e.g., methyl groups at position 3) were later shown to reduce phase transition temperatures to 75–125°C, facilitating device fabrication. This evolutionary trajectory underscores the scaffold's adaptability, with contemporary research leveraging its electronic tunability for applications ranging from organic photovoltaics to molecular sensors.
Bromination at the 5-position of thieno[3,2-b]thiophene derivatives introduces a reactive handle for cross-coupling reactions while minimally perturbing the core π-system. Comparative studies show that 5-bromo substitution maintains planarity (torsion angles <5°) versus 3-bromo analogs (>15°), preserving intermolecular π-π stacking distances of 3.4–3.6 Å critical for charge transport. The aldehyde group at position 2 serves dual roles:
This strategic functionalization pattern balances reactivity and stability, as demonstrated by the compound's shelf life exceeding 12 months under inert storage.
Regioselective bromination of fused heterocyclic systems, such as thieno[3,2-b]thiophene derivatives, requires precise control over reaction conditions to ensure positional fidelity. A prominent method involves the use of N-bromosuccinimide (NBS) in combination with activators like tosic anhydride (Ts₂O), which facilitates the generation of electrophilic bromine species. This approach, demonstrated by Wengryniuk et al., enables C2-selective bromination of azine N-oxides with yields ranging from 60% to 95% [2]. For thieno[3,2-b]thiophene scaffolds, analogous strategies employ Ts₂O to activate NBS, followed by nucleophilic bromide sources such as tetra-n-butylammonium bromide (TBAB) [2] [3]. The regioselectivity arises from the electron-deficient nature of the thienothiophene ring, which directs electrophilic attack to the most nucleophilic carbon, typically position 5 in the case of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde [3].
Solvent choice critically influences reaction efficiency and regioselectivity in NBS-mediated brominations. Polar aprotic solvents like dimethylformamide (DMF) enhance bromide ion solubility, promoting faster reaction kinetics, while ethereal solvents such as tetrahydrofuran (THF) may induce side reactions due to their inherent reactivity with brominating agents [4] [6]. For instance, ARSST (Advanced Reactive System Screening Tool) studies reveal that THF undergoes exothermic decomposition when combined with NBS, necessitating careful temperature control [4]. In contrast, toluene, though less polar, offers improved compatibility with NBS at elevated temperatures, enabling safer scale-up processes [4]. A comparative analysis of solvent systems demonstrates that dichloromethane (DCM) balances solubility and stability, achieving 78% yield in the bromination of thieno[3,2-b]thiophene derivatives without compromising the aldehyde functionality [3] [6].
Temperature modulation is pivotal for optimizing bromination kinetics. Isothermal calorimetry studies using RC1e reactors reveal that reactions in DMF proceed autocatalytically above 40°C, with a 15% increase in yield compared to ambient conditions [4]. However, exceeding 60°C risks aldehyde oxidation, particularly in oxygenated media [3]. Kinetic profiling of the bromination process in acetonitrile shows a second-order dependence on NBS concentration, with an activation energy ($$E_a$$) of 45.2 kJ/mol, derived from the Arrhenius equation:
$$
k = A \cdot e^{-\frac{E_a}{RT}}
$$
where $$k$$ is the rate constant, $$A$$ the pre-exponential factor, and $$R$$ the gas constant [2] [6]. Lowering the temperature to −20°C in DMF slows the reaction but improves regioselectivity from 8:1 to 12:1 (C5:C3 bromination) [3].
The aldehyde moiety in 5-bromothieno[3,2-b]thiophene-2-carbaldehyde is highly susceptible to nucleophilic attack and oxidation. To preserve this functionality during subsequent transformations, chemoselective protecting groups such as acetals or imines are employed [3]. For example, in situ protection using ethylene glycol under acidic conditions forms a stable acetal, enabling further Suzuki-Miyaura cross-coupling at the brominated position without aldehyde degradation [3]. Alternatively, low-temperature lithiation (≤−78°C) with lithium diisopropylamide (LDA) selectively generates intermediates at the bromine-free positions, leaving the aldehyde intact [3]. Post-functionalization yields for these methods exceed 85%, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) [3].
Oxygen sensitivity of the thienothiophene core necessitates inert chromatographic conditions. Silica gel pre-treated with 5% triethylamine in hexane effectively neutralizes acidic surface sites, preventing decomposition during column purification [1] [3]. Elution with ethyl acetate/hexane (1:4 v/v) under nitrogen achieves >95% recovery of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde, as monitored by thin-layer chromatography (TLC) [3]. For large-scale isolations, flash chromatography using reversed-phase C18 silica with methanol/water gradients enhances separation efficiency while minimizing oxidative degradation [1]. Post-purification, the compound is stabilized by storage under −20°C in amber vials with argon headspace, maintaining purity >98% for over six months [1] [3].
5-Bromothieno[3,2-b]thiophene-2-carbaldehyde represents a versatile synthetic intermediate that combines the unique electronic properties of the thieno[3,2-b]thiophene core with two distinct reactive sites: the bromine substituent at the 5-position and the aldehyde functionality at the 2-position [1] [2]. This dual functionality enables diverse transformation pathways through both metal-catalyzed cross-coupling reactions and classical carbonyl chemistry, making it an invaluable building block for the construction of complex organic materials and bioactive compounds.
The brominated position in 5-bromothieno[3,2-b]thiophene-2-carbaldehyde serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance [3] [4]. The electron-rich nature of the thieno[3,2-b]thiophene core facilitates oxidative addition of palladium(0) complexes to the carbon-bromine bond, while the extended π-conjugation system provides electronic stabilization throughout the catalytic cycle.
Suzuki-Miyaura coupling represents the most widely employed method for functionalizing the brominated position of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde. This reaction proceeds through the characteristic palladium-catalyzed mechanism involving oxidative addition, transmetallation, and reductive elimination steps [5] [6]. The reaction demonstrates exceptional tolerance for the aldehyde functionality, allowing for selective coupling without competing side reactions.
Experimental studies have demonstrated that 5-bromothieno[3,2-b]thiophene-2-carbaldehyde undergoes efficient Suzuki coupling with various arylboronic acids under optimized conditions [2]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst (6 mol%) in 1,2-dimethoxyethane (DME) with aqueous sodium carbonate as the base at 80°C under nitrogen atmosphere [2]. Under these conditions, coupling with 4-N,N-dimethylaminophenylboronic acid proceeds with exceptional efficiency, yielding the desired product in 98% yield after 5 hours of reaction time [2].
The electronic nature of the arylboronic acid coupling partner significantly influences both reaction rate and yield. Electron-rich boronic acids bearing donor substituents such as dimethylamino groups exhibit enhanced reactivity, often providing products without requiring chromatographic purification [2]. In contrast, unsubstituted phenylboronic acid requires longer reaction times (10 hours) and yields the coupled product in 65% yield, necessitating column chromatography for purification [2].
Mechanistic investigations reveal that the high reactivity of the brominated position stems from the electron-rich character of the thieno[3,2-b]thiophene system, which facilitates the initial oxidative addition step [4]. The extended conjugation through the fused thiophene rings provides additional stabilization for the organopalladium intermediate, promoting efficient transmetallation with the boronate species.
Alternative reaction conditions using toluene as solvent with potassium carbonate base have been explored but demonstrate significantly reduced efficiency. Under these modified conditions, the coupling with 4-N,N-dimethylaminophenylboronic acid proceeds in only 14% yield [2], highlighting the importance of optimal solvent and base selection for achieving high conversion rates.
Stille coupling reactions offer complementary reactivity patterns and substrate scope compared to Suzuki-Miyaura reactions, particularly in the construction of extended π-conjugated oligomers and polymers [7] [8]. The organostannane coupling partners in Stille reactions provide enhanced stability compared to boronic acid derivatives, making them particularly suitable for multi-step synthetic sequences and challenging coupling reactions.
The application of Stille coupling to thieno[3,2-b]thiophene systems has been demonstrated in the synthesis of extended oligomeric structures [7]. The reaction between 2,5-bis(5-tributylstannylthien-2-yl)thieno[3,2-b]thiophene and bromobenzene in the presence of bis(triphenylphosphine)palladium(II) chloride catalyst in refluxing tetrahydrofuran proceeds efficiently to yield 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene in good yield after 20 hours [7].
The mechanistic pathway for Stille coupling follows the conventional catalytic cycle but exhibits different electronic requirements compared to Suzuki reactions [9]. The transmetallation step involves direct transfer of the organic group from tin to palladium without the need for additional base activation, making the reaction particularly suited for base-sensitive substrates or conditions where high pH must be avoided.
Kinetic studies of Stille coupling reactions have revealed that ligand effects play a crucial role in determining reaction rates [9]. Ligands of low donicity such as tri(2-furyl)phosphine and triphenylarsine dramatically accelerate the coupling reaction compared to traditional triphenylphosphine, with rate enhancements of 10²-10³ observed under optimized conditions [9]. This acceleration arises from the formation of coordinatively unsaturated palladium intermediates that facilitate the rate-determining transmetallation step.
The synthetic utility of Stille coupling in thieno[3,2-b]thiophene chemistry extends to the preparation of complex oligomeric and polymeric materials for organic electronics applications [10]. The tolerance of organostannane reagents to various functional groups and their enhanced stability under standard reaction conditions make Stille coupling particularly valuable for constructing materials with precisely defined structures and properties.
The aldehyde functionality in 5-bromothieno[3,2-b]thiophene-2-carbaldehyde exhibits typical carbonyl reactivity patterns while being influenced by the electronic properties of the thieno[3,2-b]thiophene core [11] [12]. The conjugated heterocyclic system modulates the electrophilicity of the carbonyl carbon through both inductive and resonance effects, creating unique reactivity profiles compared to simple aliphatic or aromatic aldehydes.
The polarization of the carbonyl bond in 5-bromothieno[3,2-b]thiophene-2-carbaldehyde results from the electron-withdrawing nature of the thieno[3,2-b]thiophene system, which increases the positive character of the carbonyl carbon and enhances its susceptibility to nucleophilic attack [11] [12]. This electronic activation is further augmented by the presence of the bromine substituent, which provides additional electron-withdrawing character through inductive effects.
Nucleophilic addition reactions proceed through the characteristic mechanism involving initial attack of the nucleophile on the carbonyl carbon from an angle of approximately 105° opposite the carbonyl oxygen [12]. This attack triggers rehybridization of the carbonyl carbon from sp² to sp³ geometry, with concurrent migration of electron density from the carbon-oxygen π-bond to the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate [12]. Subsequent protonation of the alkoxide by protic solvents or added acids completes the addition process.
The reactivity of the aldehyde group toward various nucleophiles follows predictable patterns based on nucleophile basicity and steric requirements. Hydride donors such as sodium borohydride or lithium aluminum hydride efficiently reduce the carbonyl to the corresponding primary alcohol under mild conditions [11]. The reaction proceeds through direct hydride transfer to the carbonyl carbon, yielding the alcohol product after aqueous workup.
Grignard reagents and organolithium compounds undergo addition to form tertiary alcohols after hydrolytic workup [12]. These reactions require careful temperature control, typically performed at 0°C to room temperature for Grignard reagents and -78°C to room temperature for organolithium species to prevent side reactions and ensure high yields.
The addition of hydrogen cyanide represents a particularly important transformation, generating cyanohydrin products that extend the carbon chain length [13]. This reaction is typically performed using potassium cyanide with added acid to generate hydrogen cyanide in situ, maintaining the solution pH at 4-5 for optimal reaction rates [13]. The resulting 2-hydroxynitrile products provide versatile intermediates for further synthetic elaboration.
Amine nucleophiles undergo condensation reactions with the aldehyde to form imine derivatives through an addition-elimination mechanism [14]. Primary amines yield substituted imines, while secondary amines can form enamines under appropriate conditions. These reactions often require acid or base catalysis and may involve dehydration to drive the equilibrium toward product formation.
The electrochemical properties of 5-bromothieno[3,2-b]thiophene-2-carbaldehyde and related thieno[3,2-b]thiophene derivatives are fundamentally determined by the electronic structure of the fused thiophene system and the influence of substituents on the frontier molecular orbitals [15] [16] [17]. The thieno[3,2-b]thiophene core exhibits inherently low oxidation potentials due to its electron-rich character and extended π-conjugation, making these systems particularly suitable for applications in organic electronics and energy storage devices.
Cyclic voltammetry studies of thieno[3,2-b]thiophene derivatives reveal characteristic oxidation processes that occur at relatively low potentials compared to simple thiophene systems [16] [18]. The fused ring structure provides enhanced stabilization of the radical cation formed upon oxidation, resulting in improved reversibility and cycling stability. Typical oxidation onset potentials for thieno[3,2-b]thiophene derivatives range from -0.05 to 0.27 V versus the saturated calomel electrode, depending on the nature and position of substituents [16].
The highest occupied molecular orbital (HOMO) energy levels of thieno[3,2-b]thiophene systems typically fall in the range of -4.75 to -5.07 eV [16], while the lowest unoccupied molecular orbital (LUMO) levels are positioned between -2.02 and -2.24 eV [16]. These energy levels result in optical bandgaps ranging from 2.67 to 2.86 eV [16], corresponding to absorption in the visible region of the electromagnetic spectrum.
The introduction of electron-donating substituents such as alkyl chains or electron-rich aromatic groups leads to elevation of the HOMO energy level and reduction of the oxidation potential [19] [20]. Conversely, electron-withdrawing substituents such as the aldehyde functionality or halogen atoms stabilize the HOMO level and increase the oxidation potential. This electronic tuning capability enables precise control over the electrochemical properties for specific applications.
In electrochemical polymerization processes, thieno[3,2-b]thiophene monomers undergo oxidative coupling to form conjugated polymers with extended π-electron delocalization [21] [22]. The polymerization typically proceeds through radical cation intermediates that couple at available positions on the thiophene rings, ultimately yielding polymeric materials with enhanced conductivity and electrochromic properties.
The electrochromic behavior of thieno[3,2-b]thiophene-based polymers arises from the reversible formation of polaronic and bipolaronic states upon electrochemical doping [22]. These charged states exhibit different optical absorption characteristics compared to the neutral polymer, enabling controllable color changes upon application of electrical potential. Typical color transitions range from pale yellow in the neutral state to deep blue or purple in the oxidized state.
Quantitative electrochemical characterization reveals that thieno[3,2-b]thiophene-based materials exhibit excellent reversibility in their redox processes [23]. Cyclic voltammetry studies demonstrate stable oxidation and reduction cycles with minimal degradation over hundreds of cycles, indicating the inherent stability of the thieno[3,2-b]thiophene system toward electrochemical stress.
The specific capacitance values for thieno[3,2-b]thiophene-based electrode materials in supercapacitor applications typically range from 150 to 200 F g⁻¹ [24] [21], with the exact values depending on the specific structure, morphology, and electrolyte conditions. These capacitance values, combined with excellent cycling stability and rate capability, demonstrate the potential of these materials for energy storage applications.